molecular formula C19H12Cl3N3OS B2452802 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime CAS No. 338404-54-9

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime

Cat. No.: B2452802
CAS No.: 338404-54-9
M. Wt: 436.74
InChI Key: UDXFACQSWZNAMX-AUEPDCJTSA-N
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Description

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C19H12Cl3N3OS and its molecular weight is 436.74. The purity is usually 95%.
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Biological Activity

6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime, commonly referred to as CITCO, is a selective agonist of the constitutive androstane receptor (CAR). This compound has garnered attention for its potential therapeutic applications in cancer treatment and its role in modulating drug metabolism. This article reviews the biological activity of CITCO, highlighting its mechanism of action, effects on various cell lines, and implications for cancer therapy.

  • Chemical Name : this compound
  • Molecular Formula : C12_{12}H7_{7}Cl2_{2}N2_{2}OS
  • Molecular Weight : 262.71 g/mol
  • CAS Number : 82588-41-8

CITCO acts primarily as a potent and selective agonist for CAR. It exhibits an EC50 value of approximately 49 nM in CAR FRET assays and demonstrates a significant selectivity for CAR over other nuclear receptors such as PXR (Pregnane X Receptor), with a selectivity ratio of 50-fold at a concentration of 10 µM . Upon activation, CITCO induces the nuclear translocation of CAR in hepatocytes and upregulates the expression of target genes such as CYP2B6, which is involved in drug metabolism.

Anticancer Effects

CITCO has been shown to enhance the cytotoxic effects of chemotherapeutic agents in various cancer cell lines. Notably:

  • Lymphoma Cells : When combined with CHOP (a chemotherapy regimen), CITCO significantly increased cytotoxicity towards lymphoma cells while reducing cardiotoxicity associated with CHOP treatment .
  • Ovarian Cancer : In ovarian cell lines expressing CAR, CITCO enhanced cell proliferation when used alongside anticancer agents. This suggests that CITCO can augment the efficacy of existing chemotherapy regimens by overcoming drug resistance mechanisms .
  • Brain Tumor Stem Cells (BTSCs) : CITCO inhibited the growth and expansion of CD133(+) BTSCs in culture and induced apoptosis without affecting normal astrocytes. In vivo studies further demonstrated that CITCO treatment resulted in a dose-dependent decrease in tumor volume in xenograft models .

Metabolic Effects

CITCO's activation of CAR leads to alterations in drug metabolism:

  • It enhances the expression of key drug-metabolizing enzymes and transporters in human hepatocytes. This modulation can potentially improve the metabolic profile of co-administered drugs like CHOP .
  • The compound has been implicated in reducing glucose output from hepatocytes, indicating a novel liver-specific mechanism that could be beneficial for managing blood glucose levels .

Data Overview

StudyCell TypeKey FindingsReference
Study 1Lymphoma CellsEnhanced cytotoxicity with CHOP
Study 2Ovarian Cancer CellsIncreased proliferation with anticancer agents
Study 3BTSCsInduced apoptosis; reduced tumor volume in mice
Study 4HepatocytesUpregulated CYP2B6 expression; altered drug metabolism

Case Studies

  • Lymphoma Treatment : A study demonstrated that combining CITCO with CHOP led to significant reductions in drug concentrations needed for effective treatment while minimizing cardiotoxicity.
  • Ovarian Cancer Resistance : In resistant ovarian cancer cell lines, CITCO's ability to enhance CAR-mediated transcription improved sensitivity to chemotherapy agents.
  • Brain Tumor Models : In xenograft models using BTSCs, CITCO treatment resulted in notable tumor regression and highlighted its potential role as an adjunct therapy in glioblastoma treatments.

Properties

IUPAC Name

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(2,6-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3OS/c20-13-6-4-12(5-7-13)18-17(25-8-9-27-19(25)24-18)10-23-26-11-14-15(21)2-1-3-16(14)22/h1-10H,11H2/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXFACQSWZNAMX-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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